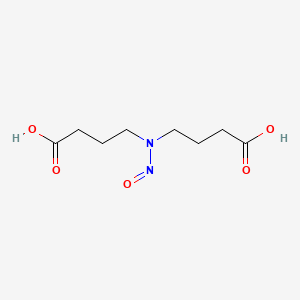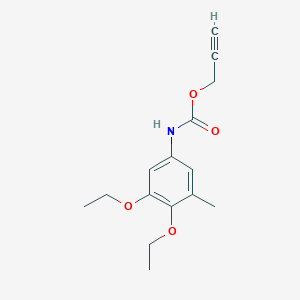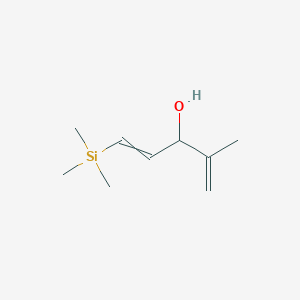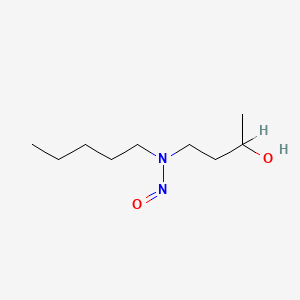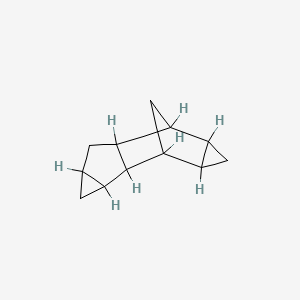![molecular formula C20H18N2O3 B14427071 N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide CAS No. 83633-14-1](/img/structure/B14427071.png)
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an isoquinoline moiety substituted with dimethoxy groups, linked to a phenylprop-2-enamide structure. Its distinct chemical structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.
Coupling with Phenylprop-2-enamide: The final step involves coupling the dimethoxyisoquinoline with phenylprop-2-enamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isoquinoline rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline and phenylprop-2-enamide derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenylprop-2-enamide structure may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]but-2-enamide: Similar structure with a but-2-enamide group.
Uniqueness
N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide stands out due to its specific combination of the isoquinoline and phenylprop-2-enamide moieties, which confer unique chemical and biological properties. Its distinct structure allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
83633-14-1 |
|---|---|
Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[4-(6,7-dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H18N2O3/c1-4-19(23)22-15-7-5-13(6-8-15)20-16-12-18(25-3)17(24-2)11-14(16)9-10-21-20/h4-12H,1H2,2-3H3,(H,22,23) |
InChI Key |
LPPZSTSNMZJAER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2C3=CC=C(C=C3)NC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


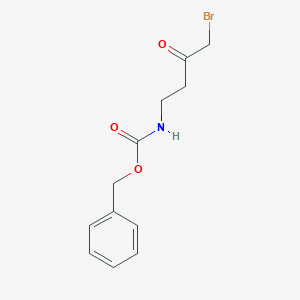
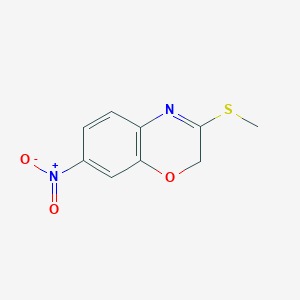
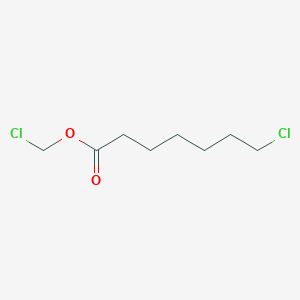

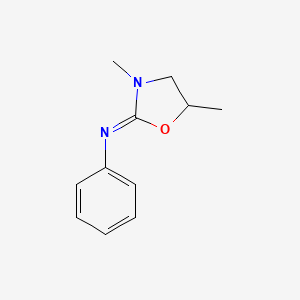
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
